molecular formula C10H15F3O4 B14282232 Diethyl 3-(trifluoromethyl)pentanedioate CAS No. 138852-02-5

Diethyl 3-(trifluoromethyl)pentanedioate

Cat. No.: B14282232
CAS No.: 138852-02-5
M. Wt: 256.22 g/mol
InChI Key: VTWOCWLXEBQQRD-UHFFFAOYSA-N
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Description

Diethyl 3-(trifluoromethyl)pentanedioate (CAS: 138852-02-5) is a fluorinated ester derivative of pentanedioic acid. Its structure features two ethyl ester groups and a central trifluoromethyl (-CF₃) substituent at the 3-position of the pentanedioate backbone. The -CF₃ group confers unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electron-withdrawing effects, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

CAS No.

138852-02-5

Molecular Formula

C10H15F3O4

Molecular Weight

256.22 g/mol

IUPAC Name

diethyl 3-(trifluoromethyl)pentanedioate

InChI

InChI=1S/C10H15F3O4/c1-3-16-8(14)5-7(10(11,12)13)6-9(15)17-4-2/h7H,3-6H2,1-2H3

InChI Key

VTWOCWLXEBQQRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-(trifluoromethyl)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(trifluoromethyl)pentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Another synthetic route involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into a suitable precursor. For example, the reaction of diethyl malonate with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like sodium hydride can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(trifluoromethyl)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include diethyl 3-(trifluoromethyl)pentanedioic acid and other oxidized derivatives.

    Reduction: Products include diethyl 3-(trifluoromethyl)pentanediol and other reduced forms.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Diethyl 3-(trifluoromethyl)pentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research into potential pharmaceutical applications includes the development of drugs with improved bioavailability and metabolic stability due to the presence of the trifluoromethyl group.

    Industry: It is used in the production of specialty chemicals and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of diethyl 3-(trifluoromethyl)pentanedioate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester groups can undergo hydrolysis to release the corresponding acids, which can participate in further biochemical reactions. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key features of Diethyl 3-(trifluoromethyl)pentanedioate with four analogs:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Method Key Applications
This compound 138852-02-5 C₁₁H₁₅F₃O₅ -CF₃ at C3, ethyl esters ~284.23 (calc.) Not specified Pharmaceutical intermediates
Diethyl 3-(phenylimino)pentanedioate (3b) Not provided C₁₅H₁₉NO₄ Phenylimino at C3, ethyl esters ~277.31 (calc.) Microwave-assisted cyclization Intermediate for heterocycles
Diethyl 2,4-diacetyl-3-phenylpentanedioate 13277-74-2 C₁₉H₂₄O₆ Acetyl at C2/C4, phenyl at C3, ethyl esters 348.39 Conventional esterification Research chemicals
Dimethyl 3-oxo-2-(3-(trifluoromethyl)phenylhydrazono)pentanedioate Not provided C₁₄H₁₃F₃N₂O₅ -CF₃-phenylhydrazono, keto group, methyl esters 346.26 Hydrazone formation Unspecified
Diethyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioate (3a) Not provided C₁₈H₂₃F₂NO₆ Acetyl, difluoro, pyridinyl, ethyl esters ~387.38 (calc.) Multi-step alkylation Self-assembling materials

Key Comparative Analysis

Substituent Effects on Reactivity and Stability
  • Trifluoromethyl (-CF₃): The electron-withdrawing nature of -CF₃ in this compound enhances resistance to enzymatic degradation compared to non-fluorinated analogs. This property is critical in drug design for improving bioavailability .
  • Phenylimino vs. Pyridinyl Groups: Diethyl 3-(phenylimino)pentanedioate (3b) and Diethyl 2,4-diacetyl-3-phenylpentanedioate exhibit aromatic substituents that facilitate π-π interactions, useful in catalysis or supramolecular chemistry. In contrast, the pyridinyl group in compound 3a introduces nitrogen-based coordination sites, enabling self-assembly into nanostructures .
  • Acetyl and Fluoro Substituents: Acetyl groups in compounds like 3a and 13277-74-2 increase electrophilicity at adjacent carbons, making them reactive in nucleophilic additions. Difluoro substitutions further modulate electronic density and steric effects .
Ester Group Influence
  • Ethyl vs. Methyl Esters: Dimethyl analogs (e.g., compound from ) exhibit lower molecular weights and higher solubility in polar solvents compared to ethyl esters. Ethyl esters generally offer better lipid membrane permeability, advantageous in drug delivery .

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